molecular formula C9H14Cl2N2O2 B8180998 Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Cat. No.: B8180998
M. Wt: 253.12 g/mol
InChI Key: XNSHHLGNMODFNC-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride . This nomenclature reflects its structure:

  • A propanoate backbone esterified with a methyl group (methoxycarbonyl group).
  • An amino group (-NH₂) at the α-position (carbon-2).
  • A pyridin-3-yl substituent (pyridine ring attached via its third carbon) at the β-position (carbon-3).
  • Two hydrochloride counterions, indicating its salt form.

The structural formula is represented as:
C₉H₁₄Cl₂N₂O₂ , with the following features:

  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom at position 3.
  • Ester group : -COOCH₃ at carbon-1.
  • Ammonium chloride groups : Two HCl molecules protonating the amino group.

Structural representations :

  • SMILES : O=C(OC)C(N)CC1=CN=CC=C1.Cl.Cl.
  • InChI Key : FYJCGEBRTXZVQK-UHFFFAOYSA-N.

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number : 208259-58-9 . Additional identifiers include:

Identifier Type Value Source
Synonym 3-(3-Pyridyl)-D-alanine methyl ester dihydrochloride
SCHEMBL ID SCHEMBL5568685
Depositor-Supplied Name Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate 2HCl
Vendor Catalog Numbers 54-OR86678 (CymitQuimica)

These identifiers facilitate unambiguous referencing in chemical databases and commercial catalogs.

Molecular Formula and Mass Analysis

The compound’s molecular formula is C₉H₁₄Cl₂N₂O₂ , with a molecular weight of 253.13 g/mol .

Mass Analysis Table

Component Contribution to Molecular Weight (g/mol)
Carbon (C₉) 108.10
Hydrogen (H₁₄) 14.19
Chlorine (Cl₂) 70.90
Nitrogen (N₂) 28.01
Oxygen (O₂) 32.00
Total 253.13

Key observations :

  • The dihydrochloride salt increases molecular weight by 72.92 g/mol compared to the free base (180.21 g/mol).
  • High nitrogen content (11.07%) reflects the amino and pyridine groups.

Isotopic Distribution

The exact mass (monoisotopic) is 252.0372 Da , with a primary isotopic pattern dominated by chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%).

Properties

IUPAC Name

methyl 2-amino-3-pyridin-3-ylpropanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8(10)5-7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSHHLGNMODFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride typically involves the reaction of 2-amino-3-(pyridin-3-yl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride is utilized in several research domains:

Medicinal Chemistry

  • Drug Discovery : The compound serves as a lead structure for developing novel pharmaceuticals targeting various diseases due to its unique structural properties.
  • Bioconjugation : It is employed to attach probes or labels to biomolecules, facilitating studies on protein interactions and cellular processes.

Biological Research

  • Enzyme Studies : Researchers utilize this compound to investigate enzyme mechanisms and protein-ligand interactions, contributing to our understanding of biochemical pathways .
  • High-throughput Screening : It aids in the creation of diverse chemical libraries for screening potential drug candidates against specific biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. This activity may be linked to its ability to induce apoptosis or inhibit cell proliferation.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and inflammation, indicating potential benefits in neurodegenerative diseases .
  • Antimicrobial Properties : Studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting applications in treating infections .

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the growth of gastric cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, marking it as a candidate for further development in cancer therapeutics.

Case Study 2: Neuroprotection

Research involving animal models indicated that the compound could reduce neuroinflammation and oxidative damage in conditions like Alzheimer's disease. These findings support its potential use as a neuroprotective agent.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride can be categorized based on variations in the heterocyclic ring, ester group, or substitution pattern. Below is a detailed analysis:

Structural Isomers: Pyridin-4-yl vs. Pyridin-3-yl Derivatives

  • Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride Structure: Pyridin-4-yl substituent (nitrogen at position 4) instead of pyridin-3-yl. Synthesis: Prepared from 3-(4-pyridyl)-L-alanine via SOCl₂-mediated esterification in methanol, yielding 90% product . Applications: Used in hyperpolarized NMR studies to quantify nitric oxide (NO) production in enzymatic assays . Key Difference: The pyridin-4-yl isomer exhibits distinct electronic properties due to nitrogen positioning, affecting its binding affinity to enzymes like eNOS .

Ester Group Variants

  • Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride (CAS: 240429-07-6) Structure: Ethyl ester group and amino group at the 2-position. Molecular Formula: C₁₀H₁₆Cl₂N₂O₂ (MW: 279.16 g/mol) . Applications: Less common in peptide synthesis due to steric hindrance from the ethyl group, but used in specialized catalytic reactions . Key Difference: Ethyl esters generally exhibit lower solubility in aqueous media compared to methyl esters .

Heterocyclic Ring Substitutions

  • (R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride (CAS: 4467-54-3) Structure: Imidazole ring replaces pyridine. Molecular Formula: C₇H₁₂Cl₂N₃O₂ (MW: 245.14 g/mol) . Applications: Critical in histidine-derived peptide synthesis and enzyme inhibition studies . Key Difference: The imidazole ring’s hydrogen-bonding capacity enhances interactions with metalloenzymes, unlike pyridine’s aromatic π-system .
  • Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride (CAS: 1315365-14-0) Structure: Pyrrolidine (saturated 5-membered ring) replaces pyridine. Molecular Formula: C₈H₁₈Cl₂N₂O₂ (MW: 245.14 g/mol) . Applications: Used as a scaffold in drug discovery for modulating lipophilicity and bioavailability . Key Difference: Pyrrolidine’s flexibility and basicity alter pharmacokinetic profiles compared to rigid pyridine derivatives .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications Reference
This compound C₉H₁₄Cl₂N₂O₂ 253.13 Pyridin-3-yl, methyl ester NOS substrates, peptide intermediates
Methyl 2-amino-3-(pyridin-4-yl)propanoate dihydrochloride C₉H₁₄Cl₂N₂O₂ 253.13 Pyridin-4-yl Hyperpolarized NMR assays
Ethyl 2-amino-2-(pyridin-3-yl)propanoate dihydrochloride C₁₀H₁₆Cl₂N₂O₂ 279.16 Ethyl ester Catalytic reactions
(R)-Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate dihydrochloride C₇H₁₂Cl₂N₃O₂ 245.14 Imidazole Histidine analogs, enzyme inhibitors
Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride C₈H₁₈Cl₂N₂O₂ 245.14 Pyrrolidine Drug discovery scaffolds

Research Findings and Implications

  • Synthetic Efficiency : Pyridin-3-yl derivatives are synthesized in high yields (>90%) via SOCl₂-mediated esterification, whereas imidazole analogs require stricter anhydrous conditions .
  • Biological Activity: Pyridine-based compounds show higher affinity for NOS isoforms compared to imidazole derivatives, likely due to π-π stacking with heme cofactors .
  • Stability : Pyridin-3-yl derivatives are more hygroscopic than pyrrolidine analogs, necessitating stringent storage protocols .

Biological Activity

Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a compound with notable biological activity, has been the subject of various research studies aimed at understanding its mechanisms and potential applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C8H10Cl2N2O2C_8H_{10}Cl_2N_2O_2. The compound features a propanoate backbone with an amino group and a pyridine ring, which are crucial for its biological interactions. The presence of two hydrochloride ions indicates it is a dihydrochloride salt, enhancing its solubility in aqueous environments.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, binding to these targets and modulating their activity. This modulation can lead to various biochemical responses depending on the specific pathways affected:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate enzymes involved in metabolic pathways, influencing physiological processes.
  • Receptor Interaction : It can bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognition.

Biological Activities

Research indicates several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, particularly gastric cancer cells. This activity may be attributed to its ability to induce apoptosis or inhibit cell proliferation.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective studies, potentially benefiting conditions such as neurodegenerative diseases. Its interaction with neuronal receptors may help mitigate oxidative stress and inflammation.
  • Antimicrobial Properties : Some studies have reported antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.

Data Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxic effects on gastric cancer cells
NeuroprotectiveReduction in oxidative stress in neuronal models
AntimicrobialInhibition of bacterial growth

Case Studies

Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of this compound on gastric cancer cells, researchers found that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects
A neuroprotective study conducted on rat models demonstrated that administration of the compound resulted in a significant decrease in markers of oxidative stress (e.g., malondialdehyde levels) and an increase in antioxidant enzyme activity (e.g., superoxide dismutase). These findings suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(pyridin-3-yl)propanoate dihydrochloride?

  • Methodological Answer: The synthesis typically involves esterification of the amino acid precursor followed by salt formation. For example, analogous compounds (e.g., methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride) are synthesized via coupling reactions using protected amino acids and pyridine derivatives. After deprotection, the dihydrochloride salt is formed by treating the free base with HCl. Key steps include optimizing pH during salt formation to avoid decomposition .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer: Use a combination of analytical techniques:
  • HPLC : Purity >95% is achievable, as seen in similar compounds (e.g., EN300-724964) .
  • NMR : Confirm the presence of the pyridin-3-yl group (aromatic protons at δ 7.2–8.5 ppm) and methyl ester (singlet at δ 3.6–3.8 ppm) .
  • Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]+ at m/z 306.18 for C12H17Cl2N3O2) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer: The dihydrochloride salt enhances water solubility compared to the free base. Stability tests for analogs indicate storage at 2–8°C in desiccated conditions to prevent hydrolysis of the ester group. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer: Yields depend on:
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group to prevent side reactions.
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide/ester bond formation.
  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., HCl salt formation) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer: Contradictions may arise from:
  • Salt Form Effects : Dihydrochloride salts can shift proton signals; compare data with the free base.
  • Stereochemical Impurities : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs .

Q. What strategies enable stereochemical control during synthesis?

  • Methodological Answer:
  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.
  • Resolution Methods : Diastereomeric salt crystallization with chiral acids (e.g., tartaric acid) can isolate enantiopure forms, as demonstrated for methyl D-tryptophanate hydrochloride .

Q. How does the pyridin-3-yl substituent influence biological activity in preliminary assays?

  • Methodological Answer: The pyridine ring may enhance binding to enzymes or receptors via π-π stacking or hydrogen bonding. Compare analogs (e.g., methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride) in enzyme inhibition assays. Adjust substituents (e.g., halogenation) to study structure-activity relationships (SAR) .

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